N-(Cyclopropylmethyl)-benzylamine hydrochloride

Description

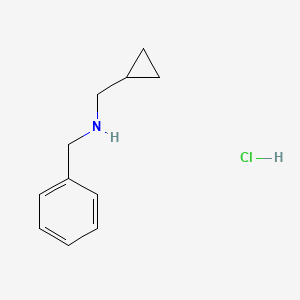

N-(Cyclopropylmethyl)-benzylamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group (C₆H₅CH₂–) and a cyclopropylmethyl group (C₃H₅CH₂–) attached to the nitrogen atom. Its molecular formula is C₁₁H₁₆NCl, with a molecular weight of 197.71 g/mol (calculated from constituent atomic weights). The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for heterocycles and bioactive molecules .

Key physicochemical properties inferred from structurally similar compounds (e.g., N-(1-phenylethyl)cyclopropanamine hydrochloride) include:

- Hydrogen bond donors: 2

- Hydrogen bond acceptors: 1

- Topological polar surface area (TPSA): ~12 Ų

- Rotatable bonds: 3 .

Its synthesis likely involves alkylation of benzylamine with cyclopropylmethyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt. This method aligns with protocols for analogous amines, such as the reaction of benzylamine hydrochloride with KOCN to form urea intermediates .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-1-cyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVVIVCPCAGMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-benzylamine hydrochloride typically involves the reaction of benzylamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the benzylamine moiety is replaced by other nucleophiles. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(Cyclopropylmethyl)-benzylamine hydrochloride is primarily studied for its pharmacological properties, particularly as a selective agonist for serotonin receptors. Research indicates that derivatives of this compound can exhibit significant activity at the 5-HT2C receptor, which is implicated in various psychological conditions.

Case Studies and Findings

- A study published in Nature highlighted that N-substituted 2-phenylcyclopropylmethylamines, including derivatives of N-(Cyclopropylmethyl)-benzylamine, were designed to selectively activate the 5-HT2C receptor while minimizing interaction with other serotonin receptors (5-HT2A and 5-HT2B). This selectivity is critical for developing antipsychotic medications with fewer side effects .

- The compound was shown to have an effective concentration (EC50) of approximately 24 nM at the 5-HT2C receptor, indicating potent activity which could be harnessed for treating conditions like anxiety and depression .

Neuropharmacology

The neuropharmacological applications of this compound are particularly notable in the context of its effects on neurotransmitter systems. The compound's ability to selectively engage the 5-HT2C receptor suggests potential use in managing mood disorders.

Research Insights

- The functional selectivity observed in studies points towards the compound's utility in developing drugs that can modulate serotonin pathways without triggering adverse effects associated with broader receptor activation .

- Additionally, research indicates that modifications to the cyclopropylmethyl group can enhance brain penetrance and improve pharmacokinetic properties, making it a candidate for further exploration in neuropharmacological therapies .

Synthetic Intermediate

Beyond its pharmacological applications, this compound serves as a valuable synthetic intermediate in organic chemistry. Its structure allows for various chemical modifications that can lead to the synthesis of more complex compounds.

Synthesis Applications

- The compound can be utilized in the synthesis of other benzylamine derivatives, which are important precursors in pharmaceuticals. For instance, benzylamines are often used to create compounds with anti-emetic properties or those targeting cholesterol metabolism .

- Its role as a masked source of ammonia makes it useful in reactions where amine functionalities need to be introduced selectively into larger molecular frameworks .

Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Selective agonist for 5-HT2C receptors; potential treatment for mood disorders |

| Neuropharmacology | Modulates serotonin pathways; minimizes side effects through selective receptor engagement |

| Synthetic Intermediate | Useful precursor for synthesizing other benzylamine derivatives; facilitates introduction of amine functionalities |

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and functional analogs:

Pharmacological and Industrial Relevance

- Its cyclopropyl group may enhance metabolic stability compared to linear alkylamines .

- Bromhexine HCl : Clinically approved mucolytic agent with a benzylamine backbone modified for enhanced bronchodilatory effects .

- Naltrexone HCl : Demonstrates the pharmacological significance of the cyclopropylmethyl group in opioid receptor antagonism .

Biological Activity

N-(Cyclopropylmethyl)-benzylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethyl group attached to a benzylamine backbone. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, including serotonin and dopamine pathways.

Case Study: Neuroleptic Activity

A study evaluated the compound's effects on apomorphine-induced stereotyped behavior in rats. The results indicated that this compound significantly reduced stereotypy, suggesting potential antipsychotic properties. The correlation between structure and activity was noted, with modifications to the benzylamine moiety enhancing efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

- Serotonin Receptors : The compound has shown affinity for 5-HT2C receptors, indicating a role in modulating serotonergic signaling, which is crucial in mood regulation and anxiety.

- Dopamine Receptors : Its interaction with dopamine receptors may explain its neuroleptic effects, potentially offering therapeutic benefits in psychotic disorders.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These efforts aim to enhance its potency and selectivity towards specific biological targets while minimizing side effects.

Table 2: Structure-Activity Relationship Studies

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency |

| Alteration of cyclopropyl group | Enhanced receptor selectivity |

Q & A

Q. What are the common synthetic routes for N-(Cyclopropylmethyl)-benzylamine hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : Two primary approaches are used:

- Reductive Amination : React benzylamine with cyclopropanecarboxaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH3CN) to form the secondary amine. The hydrochloride salt is precipitated using HCl .

- Alkylation : Alkylate benzylamine with cyclopropylmethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction requires controlled temperature (40–60°C) to minimize side products. Purification involves recrystallization from ethanol/ether mixtures .

Critical Parameters: pH control during salt formation, stoichiometric ratios, and inert atmosphere to prevent oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show peaks for the cyclopropyl group (δ 0.5–1.2 ppm, multiplet), benzyl protons (δ 7.2–7.4 ppm, aromatic), and amine protons (δ 8.5–9.0 ppm, broad singlet). C NMR confirms the cyclopropyl carbon (δ 6–12 ppm) and benzyl carbons (δ 125–140 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time and UV absorption (λ = 254 nm) are compared against a reference standard. Purity >98% is typical for research-grade material .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 192.1 (free base) and [M-Cl] at m/z 228.1 (hydrochloride) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled antagonists) to measure Ki values. For example, CRF1 receptor affinity (Ki = 1.7 nM) was confirmed via competitive binding assays in HEK293 cells expressing recombinant receptors .

- Functional Selectivity Tests : Compare cAMP inhibition (for GPCRs) or β-arrestin recruitment assays to differentiate agonist vs. antagonist behavior. Contradictions may arise from cell line-specific signaling bias .

- Data Harmonization: Cross-validate results using orthogonal methods (e.g., patch-clamp electrophysiology for ion channel targets) .

Q. How can polymorphic forms of this compound be identified and validated?

- Methodological Answer :

- Screening : Use solvent-mediated crystallization (e.g., ethanol, acetone, or water) under varied temperatures (4–60°C). Monitor crystal habits via microscopy .

- Characterization :

- PXRD : Compare diffraction patterns to known forms (e.g., Form I vs. Form II). Key peaks for Form I: 2θ = 12.5°, 15.7°; Form II: 2θ = 10.3°, 18.2° .

- DSC/TGA : Identify melting points (e.g., Form I: 185°C; Form II: 172°C) and dehydration events .

- Stability Studies : Accelerated aging (40°C/75% RH for 4 weeks) to assess interconversion risks .

Q. What experimental designs are recommended for studying the stability of this compound under oxidative conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 3% HO at 40°C for 24 hours. Analyze degradation products via LC-MS. Major oxidation products include cyclopropanone derivatives (confirmed by m/z 206.1 [M+H]) .

- Kinetic Analysis : Use Arrhenius plots (25–60°C) to predict shelf-life. Activation energy (Ea) calculations guide storage recommendations (e.g., desiccated at 2–8°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.